1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve bulk synthesis using similar reaction conditions but scaled up to meet production demands .
Chemical Reactions Analysis
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C), leading to the formation of reduced derivatives.
Scientific Research Applications
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. It has been shown to block AP-1 mediated luciferase activity, indicating its anti-inflammatory properties . The compound may also interact with other molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
1-Cyclobutyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with similar compounds such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound, derived from Cordyceps bassiana, exhibits similar anti-inflammatory and antioxidant properties.
6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carboxylic acid:
The uniqueness of this compound lies in its specific cyclobutyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclobutyl-6-oxopyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-9-5-4-7(10(13)14)6-11(9)8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQVSMVSZJCNPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C=CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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